N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

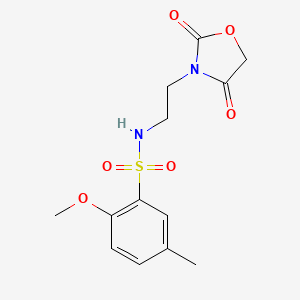

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dioxooxazolidin-3-yl ethyl substituent. The compound’s structure includes a sulfonamide group linked to a methoxy- and methyl-substituted benzene ring, with a heterocyclic 2,4-dioxooxazolidine moiety connected via an ethyl spacer.

The oxazolidinone ring may be pre-formed or introduced post-sulfonamide coupling, as seen in thiazolidinone-based syntheses .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-9-3-4-10(20-2)11(7-9)22(18,19)14-5-6-15-12(16)8-21-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIARQEXHGPJZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)COC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be described by the following molecular formula and weight:

- Molecular Formula : C13H15N3O5S

- Molecular Weight : 319.34 g/mol

The structural representation can be summarized as follows:

Pharmacological Properties

Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against various bacterial strains should be evaluated through minimum inhibitory concentration (MIC) assays.

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. The compound's potential as a selective CA inhibitor could be explored through molecular docking studies and enzyme kinetics.

3. Anti-inflammatory Effects

Sulfonamide compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Further research is necessary to assess the anti-inflammatory efficacy of this compound in relevant models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key findings related to modifications in the structure that influence activity:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of dioxo group | Increased potency against CAs |

| Variation in alkyl substituents | Enhanced lipophilicity and bioavailability |

| Alteration in sulfonamide moiety | Changes in selectivity for different CA isoforms |

Case Studies

- Inhibitory Activity Against Carbonic Anhydrases : A study conducted on a series of benzenesulfonamide derivatives demonstrated that specific substitutions could lead to nanomolar inhibition constants against CA isoforms I and II, suggesting that similar modifications in this compound may yield potent inhibitors .

- Antimicrobial Efficacy : In vitro studies showed that compounds with a similar oxazolidinone core exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Key Comparisons:

Structural Insights :

- The target compound’s 2,4-dioxooxazolidin-3-yl group distinguishes it from isoxazole (Valdecoxib) or benzoisoxazole-containing analogs . This moiety may enhance hydrogen-bonding interactions with biological targets compared to non-oxazolidinone sulfonamides.

- Unlike H-series inhibitors (e.g., H-8), which lack heterocycles, the target compound’s oxazolidinone may improve metabolic stability or target specificity .

Pharmacological Activities

- Valdecoxib: A selective COX-2 inhibitor with anti-inflammatory properties, leveraging the sulfonamide group for enzyme binding . The target compound’s oxazolidinone moiety may confer distinct target affinities, possibly for kinases or proteases.

- H-Series Inhibitors (e.g., H-8): These isoquinolinesulfonamides inhibit protein kinases (e.g., PKA, PKG) via competitive binding at ATP sites . The target compound’s oxazolidinone could modulate similar pathways but with altered selectivity.

- Thiazolidinone Derivatives: Compounds like 4-thiazolidinones exhibit antimicrobial activity, suggesting the target’s oxazolidinone may also contribute to such effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.